molecular formula C17H13N3O4S B13478404 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

Cat. No.: B13478404
M. Wt: 355.4 g/mol
InChI Key: GUHFZSJHASYXGG-UHFFFAOYSA-N
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Description

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a sulfonamide group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets. The cyano group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the indole moiety, sulfonamide group, and benzoic acid derivative allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C17H13N3O4S/c1-10-2-7-14(16-15(10)12(8-18)9-19-16)20-25(23,24)13-5-3-11(4-6-13)17(21)22/h2-7,9,19-20H,1H3,(H,21,22)

InChI Key

GUHFZSJHASYXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C#N

Origin of Product

United States

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